molecular formula C7H12N4O B11722728 N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

Cat. No.: B11722728
M. Wt: 168.20 g/mol
InChI Key: OEDVGDAQVSJSQY-UHFFFAOYSA-N
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Description

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide: is a chemical compound with the molecular formula C7H12N4O and a molecular weight of 168.20 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carboximidamide with hydroxylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or other biological effects .

Comparison with Similar Compounds

Uniqueness: N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

N'-hydroxy-1,3,5-trimethylpyrazole-4-carboximidamide

InChI

InChI=1S/C7H12N4O/c1-4-6(7(8)10-12)5(2)11(3)9-4/h12H,1-3H3,(H2,8,10)

InChI Key

OEDVGDAQVSJSQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=NO)N

Origin of Product

United States

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